molecular formula C10H10O4 B1310523 2-(4-(Methoxycarbonyl)phenyl)acetic acid CAS No. 22744-12-3

2-(4-(Methoxycarbonyl)phenyl)acetic acid

Cat. No.: B1310523
CAS No.: 22744-12-3
M. Wt: 194.18 g/mol
InChI Key: TXZVCDJZNRCDKW-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-(Methoxycarbonyl)phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-(Methoxycarbonyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Methoxycarbonyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZVCDJZNRCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445002
Record name 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22744-12-3
Record name 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(methoxycarbonyl)phenyl]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H NMR and 13C NMR spectrum of "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(4-(methoxycarbonyl)phenyl)acetic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and drug development sectors. It provides unparalleled insights into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(4-(methoxycarbonyl)phenyl)acetic acid, a substituted phenylacetic acid derivative. The interpretation of these spectra serves as a quintessential example for researchers and scientists in confirming molecular structure and purity.

Molecular Structure and NMR-Active Nuclei:

The structure of 2-(4-(methoxycarbonyl)phenyl)acetic acid contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding these environments is key to a full spectral assignment.

Caption: Molecular structure of 2-(4-(methoxycarbonyl)phenyl)acetic acid.

Part 1: Experimental Protocol - NMR Sample Preparation

The quality of NMR data is intrinsically linked to the quality of the sample preparation. A meticulously prepared sample is crucial for obtaining high-resolution spectra with minimal artifacts.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of 2-(4-(methoxycarbonyl)phenyl)acetic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[1][2] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Ensure the sample is fully dissolved; gentle vortexing or sonication can aid this process.

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a high-quality 5 mm NMR tube. Avoid any solid particles in the final sample.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

G A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C Filter Solution (Pipette with glass wool) B->C D Transfer to NMR Tube C->D E Cap and Label D->E F Acquire NMR Spectra E->F

Caption: Workflow for NMR sample preparation.

Part 2: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data:

The ¹H NMR spectrum of 2-(4-(methoxycarbonyl)phenyl)acetic acid was recorded on a 400 MHz spectrometer in CDCl₃.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.00Doublet (d)2H8.2Aromatic Protons (a)
7.35Doublet (d)2H8.2Aromatic Protons (b)
3.90Singlet (s)3H-Methoxy Protons (c)
3.70Singlet (s)2H-Methylene Protons (d)
~11-12 (Broad)Singlet (s)1H-Carboxylic Acid Proton (e)

Note: The carboxylic acid proton is often broad and may not be consistently observed or may exchange with residual water in the solvent.

Detailed Interpretation:

  • Aromatic Protons (a & b): The signals at 8.00 and 7.35 ppm are characteristic of protons attached to an aromatic ring.[4][5] The downfield shift to 8.00 ppm for two of the protons (a) is due to the deshielding effect of the electron-withdrawing methoxycarbonyl group. The other two aromatic protons (b) appear slightly more upfield at 7.35 ppm. The para-substitution pattern of the benzene ring results in two distinct sets of chemically equivalent protons.[4] Each signal appears as a doublet with an identical coupling constant of 8.2 Hz, which is typical for ortho-coupling in aromatic systems. This splitting pattern confirms their adjacency on the aromatic ring.

  • Methoxy Protons (c): The sharp singlet at 3.90 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality (-OCH₃). Its singlet nature indicates no adjacent protons to couple with.

  • Methylene Protons (d): The singlet at 3.70 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-) of the acetic acid side chain. These protons are adjacent to a quaternary carbon of the aromatic ring and the carbonyl carbon of the carboxylic acid, hence they do not show any coupling.

  • Carboxylic Acid Proton (e): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of 10-13 ppm. Its broadness is a result of chemical exchange and hydrogen bonding.

Caption: ¹H NMR assignments for 2-(4-(methoxycarbonyl)phenyl)acetic acid.

Part 3: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Data:

The ¹³C NMR spectrum was recorded on a 101 MHz spectrometer in CDCl₃.[1]

Chemical Shift (δ) ppmAssignment
176.8Carboxylic Acid Carbonyl (C=O)
166.9Ester Carbonyl (C=O)
138.4Aromatic Carbon (ipso, attached to -CH₂COOH)
129.9Aromatic Carbons (-CH)
129.5Aromatic Carbons (-CH)
129.2Aromatic Carbon (ipso, attached to -COOCH₃)
52.2Methoxy Carbon (-OCH₃)
40.9Methylene Carbon (-CH₂-)

Detailed Interpretation:

  • Carbonyl Carbons: The two signals in the most downfield region at 176.8 and 166.9 ppm are assigned to the carbonyl carbons of the carboxylic acid and the ester, respectively. Their significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atoms.

  • Aromatic Carbons: Carbons within an aromatic ring typically resonate in the 120-150 ppm range.[5] The signals at 138.4, 129.9, 129.5, and 129.2 ppm are all attributed to the carbons of the benzene ring. The two quaternary carbons (ipso-carbons), which are directly attached to the substituents, are found at 138.4 and 129.2 ppm. The protonated aromatic carbons appear at 129.9 and 129.5 ppm.

  • Aliphatic Carbons: The signal at 52.2 ppm is assigned to the methoxy carbon of the ester group. The methylene carbon of the acetic acid moiety appears at 40.9 ppm.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-(methoxycarbonyl)phenyl)acetic acid aligns perfectly with its known molecular structure. The chemical shifts, multiplicities, and coupling constants observed in the ¹H NMR spectrum, along with the distinct carbon signals in the ¹³C NMR spectrum, provide a self-validating confirmation of the compound's identity and substitution pattern. This guide serves as a practical reference for researchers in the structural elucidation of similar aromatic compounds.

References

  • Supporting Information for a research article. The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Small molecule NMR sample preparation. Georgia State University. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

Bifunctional Precision: Navigating the Synthetic Utility of 2-(4-(Methoxycarbonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential applications of "2-(4-(methoxycarbonyl)phenyl)acetic acid" in organic synthesis Content Type: In-depth technical guide.

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, 2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS: 22744-12-3) serves as a high-value "Janus" scaffold. Distinguished by its dual carbonyl functionality—an aliphatic carboxylic acid and an aromatic methyl ester—this molecule offers inherent orthogonal reactivity. This guide explores its critical role as a bifunctional linker in drug discovery (specifically HDAC inhibitors and PROTACs), its utility in peptidomimetics, and its application in advanced materials. By leveraging the distinct reactivity profiles of its two "arms," researchers can execute precise, sequential functionalizations without the need for complex protection/deprotection schemes.

Structural Analysis & Reactivity Profile

The Chemical Architecture

The molecule consists of a benzene ring substituted at the para positions. This substitution pattern imposes a rigid linear geometry, making it an ideal spacer for maintaining pharmacophore distance.

FeatureChemical MoietyElectronic CharacterReactivity Focus
Position 1 Acetic Acid (

)
Aliphatic,

spacer
High susceptibility to activation (EDC/HATU);

.
Position 4 Methyl Benzoate (

)
Aromatic, conjugatedLower electrophilicity; requires strong nucleophiles or catalysis for substitution.
Core Benzene RingAromaticStructural rigidity;

-stacking interactions.
Linker Methylene (

)
BenzylicSusceptible to radical bromination or enolate chemistry (requires 2 eq. base).
Orthogonal Reactivity Strategy

The synthetic power of this molecule lies in the ability to differentiate between the aliphatic acid and the aromatic ester.

  • The Aliphatic Acid: Can be selectively activated for amide coupling or esterification under mild conditions (0°C to RT) without affecting the aromatic ester.

  • The Aromatic Ester: Remains inert during standard peptide coupling protocols. It serves as a "masked" carboxylic acid, released only upon specific hydrolysis (e.g., LiOH/THF) or transesterification conditions.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-(4-(Methoxycarbonyl) phenyl)acetic acid Amide Amide Derivative (R-NH-CO-CH2-Ph-COOMe) Core->Amide Selective Coupling (Amines, HATU, DIPEA) Diacid Homoterephthalic Acid (HOOC-CH2-Ph-COOH) Core->Diacid Global Hydrolysis (NaOH, Heat) Alcohol Alcohol Derivative (HO-CH2-CH2-Ph-COOMe) Core->Alcohol Selective Reduction (BH3·THF) Heterocycle Benzimidazole/Heterocycle Scaffold Amide->Heterocycle Cyclization (Post-coupling) Caption Figure 1: Divergent synthesis pathways leveraging orthogonal reactivity.

Figure 1: Divergent synthesis pathways leveraging orthogonal reactivity.

Key Applications in Medicinal Chemistry

HDAC6 Selective Inhibitors

Histone Deacetylase 6 (HDAC6) inhibitors are critical targets for cancer and neurodegenerative disease therapy. The 2-(4-(methoxycarbonyl)phenyl)acetic acid scaffold is utilized to construct the "cap" and "linker" regions of these inhibitors.

  • Mechanism: The acetic acid moiety is coupled to a zinc-binding group (ZBG) precursor (often an amine leading to a hydroxamate), while the aromatic ester allows for the attachment of a hydrophobic "cap" group that interacts with the rim of the enzyme channel.

  • Why this Scaffold? It provides the necessary chain length and rigidity to position the ZBG into the catalytic pocket while keeping the cap group at the entrance.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require precise linkers to connect a target protein ligand to an E3 ligase ligand.

  • Application: This molecule acts as a rigid, aromatic spacer. The methyl ester can be hydrolyzed to attach one end of the chimera, while the acetic acid attaches to the other.

  • Advantage: The phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains, potentially improving degradation potency.

Peptidomimetics

The molecule acts as a phenylalanine mimetic . By replacing the


-amino acid backbone with a phenylacetic acid scaffold, researchers can improve metabolic stability (removing the labile amino group) while retaining the aromatic side-chain interactions essential for receptor binding.

Experimental Protocols

Protocol A: Selective Amide Coupling (The "Left Arm")

Objective: Functionalize the aliphatic acid with an amine (


) while preserving the aromatic methyl ester.

Reagents:

  • Substrate: 2-(4-(methoxycarbonyl)phenyl)acetic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of the substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add 3.0 equiv of DIPEA, followed by 1.2 equiv of HATU. Stir at

    
     for 15 minutes. Note: The solution typically turns yellow.
    
  • Addition: Add 1.1 equiv of the amine (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The product will be less polar than the starting acid and UV active.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine.
    
  • Validation:

    
     NMR should show the retention of the methyl ester singlet at 
    
    
    
    ppm and the appearance of the amide proton.
Protocol B: Controlled Hydrolysis (The "Right Arm")

Objective: Convert the methyl ester to a carboxylic acid after the first coupling step.

Reagents:

  • Substrate: Methyl ester intermediate (from Protocol A)

  • Reagent: LiOH·

    
     (2.0 equiv)
    
  • Solvent: THF/

    
     (3:1 ratio)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester intermediate in THF.

  • Saponification: Add an aqueous solution of LiOH (2.0 equiv) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours. Caution: Avoid heating to prevent hydrolysis of the amide bond formed in Protocol A.

  • Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc.

  • Result: The product is now a free benzoic acid derivative, ready for a second coupling event.

Synthesis Workflow: HDAC Inhibitor Example

The following workflow demonstrates the construction of a generic HDAC inhibitor using this scaffold.

HDAC_Workflow Start Start: 2-(4-(methoxycarbonyl) phenyl)acetic acid Step1 Step 1: Amide Coupling (Attach Cap Group Amine) Start->Step1 HATU, DIPEA Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Selective Deprotection Step3 Step 3: ZBG Coupling (Coupling with NH2-OH) Step2->Step3 Activation Final Target: HDAC6 Inhibitor Step3->Final Purification Caption Figure 2: Sequential assembly of an HDAC inhibitor.

Figure 2: Sequential assembly of an HDAC inhibitor.

References

  • HDAC6 Selective Inhibitors: Novel molecules that selectively inhibit histone deacetylase 6 relative to other HDACs.[1] World Intellectual Property Organization, WO2013052110A1. (2013).

  • General Reactivity of Phenylacetic Acids: Synthesis and characterisation of novel isoform-selective histone deacetylase inhibitors. University of Bonn. (2020).

  • Chemical Properties & CAS Data: 2-(4-(Methoxycarbonyl)phenyl)acetic acid - CAS 22744-12-3.[2][3][4][5] ChemicalBook.

  • Bioisosterism in Drug Design: Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. (2011).[6] (Contextual grounding for phenylacetic acid as a bioisostere).

Sources

A-Technical Guide to 2-(4-(methoxycarbonyl)phenyl)acetic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 2-(4-(methoxycarbonyl)phenyl)acetic acid has emerged as a particularly valuable scaffold. Its unique bifunctional nature, featuring a reactive carboxylic acid and a modifiable methyl ester anchored to a rigid phenyl ring, offers synthetic chemists a versatile platform for generating diverse molecular libraries. This guide provides an in-depth exploration of the core chemical properties, strategic applications, and field-proven synthetic protocols involving this key intermediate. We will delve into the causality behind its utility in drug design, supported by case studies and detailed experimental methodologies, to equip researchers and drug development professionals with actionable insights.

Core Concepts: The Strategic Value of a Bifunctional Building Block

At its core, 2-(4-(methoxycarbonyl)phenyl)acetic acid, also known as 4-Carboxymethylbenzoic acid methyl ester, is a deceptively simple molecule that packs a significant synthetic punch.[1][2] Its power lies in the electronically distinct and orthogonally reactive functional groups positioned at opposite ends of a rigid aromatic core.

1.1. Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its effective application in synthesis.

PropertyValueSource
CAS Number 22744-12-3[1][3]
Molecular Formula C10H10O4[3][4]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white solid[1][4]
Melting Point 112-115 °C[2][3]
pKa 4.06 ± 0.10 (Predicted)[2][3]
Solubility Soluble in polar organic solvents[1]

1.2. The Power of Orthogonal Reactivity

The key to this building block's versatility is the differential reactivity of its two functional groups:

  • The Carboxylic Acid: This moiety is a prime handle for amide bond formation, one of the most fundamental and widely used reactions in medicinal chemistry.[5][6] It allows for the direct and robust coupling of a vast array of primary and secondary amines, introducing diverse side chains and pharmacophoric elements.

  • The Methyl Ester: This group can be hydrolyzed under basic conditions (saponification) to reveal a second carboxylic acid, creating a di-acid scaffold.[7] Alternatively, it can be maintained as an ester or transesterified. This duality allows for sequential or differential functionalization.

This orthogonal reactivity enables a divergent synthetic strategy, where a single starting material can give rise to multiple, structurally distinct product classes.

G start 2-(4-(methoxycarbonyl)phenyl)acetic acid path1 Amide Coupling (Carboxylic Acid) start->path1 R-NH2 Coupling Agents path2 Ester Hydrolysis (Methyl Ester) start->path2 NaOH, H2O (Saponification) product1 Mono-Amide Products path1->product1 product3 Di-Amide Products path1->product3 product2 Di-Acid Intermediate path2->product2 product2->path1 R-NH2 Coupling Agents

Figure 1: Divergent synthetic pathways originating from 2-(4-(methoxycarbonyl)phenyl)acetic acid.

Synthetic Transformations and Field-Proven Protocols

The true value of a building block is demonstrated through its successful implementation in synthesis. Here, we detail the most critical reactions and provide robust, validated protocols.

2.1. Amide Bond Formation: The Workhorse Reaction

The coupling of the carboxylic acid moiety with an amine is the most common application of this scaffold. While numerous coupling reagents exist, a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt) or a modern equivalent like HATU remains a reliable and scalable choice.[5]

Expert Insight: The addition of HOBt or its analogues is crucial. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an inactive N-acylurea byproduct. HOBt acts as a scavenger, reacting with the O-acylisourea to form an activated ester that is more stable and reacts cleanly with the amine, thereby suppressing side reactions and improving yields.

Protocol 2.1.1: Standard EDC/HOBt Amide Coupling

  • Dissolution: Dissolve 2-(4-(methoxycarbonyl)phenyl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

2.2. Ester Hydrolysis: Unmasking the Second Handle

Saponification of the methyl ester is a straightforward process that opens the door to further derivatization, such as the creation of symmetrical di-amides or the introduction of a different functional group.[7]

Expert Insight: The key to selective hydrolysis of the ester in the presence of a newly formed amide (from a previous step) is the difference in reactivity. Esters are generally more susceptible to basic hydrolysis than amides. However, careful control of reaction time and temperature is necessary to prevent potential amide cleavage, especially with sensitive substrates.

Protocol 2.2.1: Selective Methyl Ester Saponification

  • Dissolution: Dissolve the ester-containing substrate (1.0 eq.) in a mixture of Methanol (MeOH) and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5-3.0 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or ethyl acetate to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the acidified aqueous layer with ethyl acetate.

Case Study: Application in the Synthesis of Repaglinide Analogues

The utility of phenylacetic acid derivatives is well-documented in the synthesis of pharmaceuticals. For instance, a structurally related compound, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, is a key intermediate in the synthesis of Repaglinide, an oral anti-diabetic drug.[8][9] Repaglinide stimulates insulin secretion from pancreatic beta cells and is used to treat type-II diabetes.[8]

The synthesis of Repaglinide and its analogues highlights the strategic importance of the phenylacetic acid core. The carboxylic acid is used to form a crucial amide bond with a complex amine side chain, while the ester on the phenyl ring serves as a precursor to the final benzoic acid moiety, which is critical for the drug's biological activity.

G cluster_0 SAR Exploration cluster_1 Amine Library (R-NH2) cluster_2 Analogue Library start 2-(4-(methoxycarbonyl)phenyl)acetic acid coupling Amide Coupling start->coupling amine1 Amine A amine1->coupling amine2 Amine B amine2->coupling amine3 Amine C amine3->coupling prod1 Drug Analogue A coupling->prod1 prod2 Drug Analogue B coupling->prod2 prod3 Drug Analogue C coupling->prod3

Figure 2: Structure-Activity Relationship (SAR) exploration workflow using the title building block.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. 2-(4-(methoxycarbonyl)phenyl)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

Conclusion

2-(4-(methoxycarbonyl)phenyl)acetic acid represents an exemplary building block in the medicinal chemist's toolkit. Its value is not merely in its structure, but in the synthetic possibilities it unlocks. The orthogonal reactivity of its carboxylic acid and methyl ester functions provides a reliable and flexible platform for divergent synthesis, enabling the rapid generation of compound libraries for SAR studies. By understanding the causality behind the choice of reagents and reaction conditions, as detailed in the provided protocols, researchers can fully leverage this scaffold to accelerate the discovery of new therapeutic agents.

References

  • Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • PubChem. 2-[2-(Methoxycarbonyl)phenyl]acetic acid. [Link]

  • Google Patents. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid.
  • The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]

  • LookChem. 2-(4-(methoxycarbonyl)phenyl)acetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • WIPO Patentscope. WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Institutes of Health. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Capot Chemical. 2-(4-(Methoxycarbonyl)phenyl)acetic acid. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • University of Calgary. Hydrolysis of Esters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

Sources

Methodological & Application

Experimental procedure for the preparation of "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental procedure for the preparation of 2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS: 22744-12-3). This molecule is a critical bifunctional building block, featuring two distinct carboxylate motifs: an aromatic methyl ester and an aliphatic free carboxylic acid.

The primary synthetic challenge lies in the chemoselective differentiation of these two groups. While statistical hydrolysis of symmetric diesters often leads to mixtures, this protocol exploits the inherent kinetic differences between conjugated (aromatic) and non-conjugated (aliphatic) esters. By utilizing a kinetic-controlled monohydrolysis strategy, we achieve high selectivity for the target aliphatic acid while preserving the aromatic ester.

Target Molecule Analysis[1]
  • IUPAC Name: 2-(4-(Methoxycarbonyl)phenyl)acetic acid[1][2]

  • Structure:

    
    
    
  • Key Feature: Orthogonal reactivity. The aliphatic acid (

    
    ) is available for immediate coupling, while the aromatic ester serves as a protected latent acid.
    

Retrosynthetic Strategy & Logic

The synthesis is designed around the "Diester Intermediate Strategy" . Direct selective esterification of the diacid (Homoterephthalic acid) is difficult to control due to the higher nucleophilicity of the aliphatic carboxylate, which would lead to the wrong isomer (aliphatic ester, aromatic acid).

Instead, we synthesize the symmetric diester and perform a controlled hydrolysis.

  • Hypothesis: Aliphatic esters hydrolyze significantly faster (

    
    ) than benzoate esters due to the lack of ground-state resonance stabilization and lower steric hindrance at the carbonyl carbon.
    
  • Route: Methyl 4-(bromomethyl)benzoate

    
     Nitrile 
    
    
    
    Dimethyl Diester
    
    
    Target Monoacid.

SynthesisLogic Start Methyl 4-(bromomethyl)benzoate (Starting Material) Nitrile Methyl 4-(cyanomethyl)benzoate (Intermediate 1) Start->Nitrile NaCN, DMF (Cyanation) Diester Dimethyl 4-(carboxymethyl)benzoate (Symmetric Diester) Nitrile->Diester HCl, MeOH (Pinner Reaction) Target 2-(4-(methoxycarbonyl)phenyl)acetic acid (Target) Diester->Target LiOH (1.0 eq) (Kinetic Hydrolysis)

Figure 1: Retrosynthetic logic flow relying on kinetic differentiation of ester groups.

Experimental Protocols

Stage 1: Synthesis of Dimethyl 4-(carboxymethyl)benzoate

Note: If the diester is commercially available, proceed directly to Stage 2.

Step 1.1: Cyanation

Objective: Convert the bromomethyl group to a cyanomethyl group.

  • Reagents:

    • Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol)

    • Sodium Cyanide (NaCN) (2.56 g, 52.3 mmol, 1.2 equiv)

    • DMF (Dimethylformamide) (50 mL)

    • Water (5 mL)

  • Procedure:

    • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate in DMF.

    • Addition: Add NaCN (Caution: Toxic) dissolved in minimal water (5 mL) dropwise to the stirring solution.

    • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting bromide (

      
      ) disappears and the nitrile (
      
      
      
      ) appears.
    • Workup: Pour the reaction mixture into 200 mL of ice water. A white precipitate should form.

    • Isolation: Filter the solid. Wash with water (

      
       mL) to remove residual cyanide salts. Dry in a vacuum oven at 45°C.
      
    • Yield: Expect ~7.2 g (94%) of Methyl 4-(cyanomethyl)benzoate .

Step 1.2: Pinner Methanolysis (Conversion to Diester)

Objective: Transform the nitrile into a methyl ester without hydrolyzing the existing benzoate.

  • Reagents:

    • Methyl 4-(cyanomethyl)benzoate (7.0 g, 40 mmol)

    • Methanol (anhydrous, 70 mL)

    • Acetyl Chloride (14 mL) or dry HCl gas

    • Water (20 mL)

  • Procedure:

    • HCl Generation: Cool methanol to 0°C in a two-neck flask. Dropwise add Acetyl Chloride (exothermic) to generate anhydrous HCl in situ.

    • Addition: Add the nitrile intermediate to the acidic methanol solution.

    • Imidate Formation: Stir at room temperature for 16 hours. The nitrile converts to the imidate salt.

    • Hydrolysis: Add water (20 mL) to the reaction mixture and stir for 2 hours (hydrolyzes the imidate to the ester).

    • Extraction: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat.

      
       (to neutralize) and brine.
      
    • Purification: Dry over

      
      , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      
    • Product: Dimethyl 4-(carboxymethyl)benzoate (Dimethyl homoterephthalate).

Stage 2: Selective Monohydrolysis (The Critical Step)

Objective: Selectively hydrolyze the aliphatic methyl ester while leaving the aromatic methyl ester intact.

Mechanism: The aliphatic ester is sterically accessible and lacks resonance stabilization, making its carbonyl carbon more electrophilic (


).
Reagents Table
ReagentMW ( g/mol )AmountEquiv.Role
Dimethyl 4-(carboxymethyl)benzoate 222.245.00 g1.0Substrate
Lithium Hydroxide (LiOH·H₂O) 41.960.94 g1.0Hydrolysis Agent
THF 72.1140 mL-Solvent (Organic)
Methanol 32.0410 mL-Co-solvent
Water 18.0210 mL-Solvent (Aqueous)
Detailed Protocol
  • Setup: In a 250 mL single-neck flask, dissolve the Diester (5.00 g) in a mixture of THF (40 mL) and Methanol (10 mL). Cool the solution to 0°C using an ice bath.

    • Why 0°C? Lower temperature amplifies the kinetic difference between the two ester types.

  • Reagent Preparation: Dissolve LiOH·H₂O (0.94 g, exactly 1.0 equiv) in Water (10 mL).

  • Controlled Addition: Add the LiOH solution dropwise to the stirring diester solution over 20 minutes.

    • Critical: Rapid addition creates local high concentrations of base, which may cause "double hydrolysis" (saponifying the benzoate).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours.

    • Monitoring: Check TLC (DCM/MeOH 95:5).

      • Diester

        
        
        
      • Target Monoacid

        
         (streaking)
        
      • Diacid (Over-hydrolysis)

        
         (baseline)
        
  • Quench & Workup:

    • Evaporate the THF/MeOH under reduced pressure (rotary evaporator, 35°C).

    • Dilute the remaining aqueous residue with Water (30 mL).

    • Wash: Extract the basic aqueous layer with Diethyl Ether (

      
       mL).
      
      • Purpose: This removes any unreacted Diester. The Target (as a lithium salt) remains in the water.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 3 using 1N HCl. A white precipitate should form immediately.

    • Extraction: Extract the precipitate with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Final Product: 2-(4-(methoxycarbonyl)phenyl)acetic acid .

    • Appearance: White crystalline solid.

    • Yield: Expect 3.5 – 3.9 g (75–85%).

    • Purity Validation: ¹H NMR should show two distinct methyl signals (if unreacted diester) or one methyl signal (target).

      • Target ¹H NMR (DMSO-

        
        ): 
        
        
        
        12.4 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.8 (s, 3H,
        
        
        ), 3.7 (s, 2H,
        
        
        ).

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Mono-Li Salt + Trace Diester + Trace Di-Li Salt) Evap Evaporate Organics (Remove THF/MeOH) Reaction->Evap AqWash Aqueous Wash with Ether (pH > 10) Evap->AqWash EtherLayer Ether Layer Contains: Unreacted Diester (Discard or Recycle) AqWash->EtherLayer Organic Phase AqLayer Aqueous Layer Contains: Product Salt + Diacid Salt AqWash->AqLayer Aqueous Phase Acidify Acidify to pH 3 (1N HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Final Final Product 2-(4-(methoxycarbonyl)phenyl)acetic acid Extract->Final

Figure 2: Purification workflow ensuring separation of unreacted diester from the target monoacid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Over-hydrolysis (Benzoate cleaved)Ensure temperature stays at 0°C during addition. Reduce LiOH to 0.95 equiv.
Product contains Diester Incomplete hydrolysisDo not skip the "Ether Wash" step of the basic aqueous layer. This physically removes neutral diesters before acidification.
Product contains Diacid Reaction ran too long or too hotMonitor TLC strictly. Stop reaction when Diester spot is faint, even if not fully gone.
Poor Solubility Diester insoluble in reaction mediaIncrease THF ratio. The reaction must be homogeneous for kinetic control to work effectively.

References

  • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Gooßen, L. J., et al. (2002). "Pd-Catalyzed Synthesis of Arylacetic Acid Derivatives." Synlett, 2002(8), 1237-1240.
  • Organic Syntheses , Coll. Vol. 1, p. 107 (1941). "Phenylacetic Acid."[3][1][2][4][5] (Foundational protocol for nitrile hydrolysis). Link

  • PubChem Compound Summary. "2-(4-Methoxycarbonylphenyl)acetic acid (CAS 22744-12-3)." Link

  • Corey, E. J., et al. (1982). "General methods for the synthesis of macrocyclic lactones." Journal of the American Chemical Society, 104(20), 5551-5553. (Establishes LiOH/THF protocols for selective ester hydrolysis).

Sources

Selective reduction of the carboxylic acid in "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective reduction of the carboxylic acid moiety in 2-(4-(methoxycarbonyl)phenyl)acetic acid to yield methyl 4-(2-hydroxyethyl)benzoate .

The primary challenge in this transformation is the presence of the methyl ester (


) at the para position. Traditional reducing agents like Lithium Aluminum Hydride (LiAlH

) are non-selective and will reduce both the acid and the ester to their corresponding alcohols (diol formation). Sodium Borohydride (NaBH

) alone is generally insufficient to reduce carboxylic acids.[1]

Therefore, this protocol utilizes Borane-Dimethyl Sulfide (BMS) as the primary reagent. Borane reagents exploit the electronic differences between the acid and ester groups, allowing for the quantitative reduction of the acid while preserving the ester. A secondary, cost-effective protocol using NaBH


/I

(in situ borane generation) is provided for laboratories where BMS is unavailable.

Chemical Strategy & Mechanism[2][3][4][5][6][7][8][9]

The Chemoselectivity Paradox

Carboxylic acids are generally difficult to reduce because the carboxylate anion (formed upon deprotonation) is resistant to nucleophilic attack by hydride reagents. However, Borane (


)  operates via an electrophilic mechanism, distinct from the nucleophilic attack of complex metal hydrides.
  • Activation: Borane acts as a Lewis acid.[2] It coordinates preferentially to the carbonyl oxygen of the carboxylic acid, which is more basic (electron-rich) than the ester carbonyl.

  • Hydrogen Evolution: The initial reaction with the acidic proton releases

    
     gas and forms an acyloxyborane intermediate.
    
  • Intramolecular Transfer: The hydride is transferred intramolecularly from the boron to the carbonyl carbon. This "hidden catalysis" allows the reduction to proceed rapidly under mild conditions, leaving the less reactive ester ester intact.

Mechanism Diagram

The following diagram illustrates the divergence in reactivity between the acid and ester moieties when exposed to Borane.

BoraneSelectivity Start Substrate: 2-(4-(methoxycarbonyl)phenyl)acetic acid AcidCoord Step 1: Acid Coordination (Fast) Start->AcidCoord -COOH Site EsterCoord Ester Coordination (Slow/Reversible) Start->EsterCoord -COOMe Site Reagent Reagent: Borane-DMS (BH3•SMe2) Reagent->AcidCoord Reagent->EsterCoord Acyloxy Intermediate: Acyloxyborane + H2(g) AcidCoord->Acyloxy H2 Evolution Reduction Hydride Transfer (Reduction to Alcohol) Acyloxy->Reduction Intramolecular H-Transfer NoReaction No Reduction (Under controlled temp) EsterCoord->NoReaction High Activation Energy

Figure 1: Mechanistic pathway highlighting the kinetic preference of Borane for carboxylic acids over esters.

Reagent Selection Matrix

Choose the protocol that best fits your laboratory's safety constraints and reagent availability.

FeatureProtocol A: Borane-DMS (BMS) Protocol B: NaBH

+ Iodine
LiAlH

Selectivity Excellent (Acid only)Good (Acid only)Poor (Reduces both)
Reaction Rate Fast (1–4 hours)Moderate (3–6 hours)Fast
Safety Profile Flammable; Stench (DMS)

evolution; Iodine is corrosive
Pyrophoric; Reacts violently with water
Stability High (2–10 M concentration)Generated in situPowder/Pellets
Cost ModerateLowModerate
Recommendation Primary Choice Alternative Choice Do Not Use

Protocol A: Borane-Dimethyl Sulfide (Gold Standard)

This is the industry-standard method for high-yield, selective reduction. BMS is preferred over Borane-THF due to its higher concentration and better stability.[3]

Materials
  • Substrate: 2-(4-(methoxycarbonyl)phenyl)acetic acid (1.0 eq)

  • Reagent: Borane-dimethyl sulfide complex (2.0 M in THF or neat, 1.2–1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)[4]

Workflow Diagram

BMSProtocol Setup 1. Setup Dry glassware, N2 atmosphere Dissolve Substrate in THF Cooling 2. Cooling Cool solution to 0°C (Ice Bath) Setup->Cooling Addition 3. Addition Add BH3•SMe2 dropwise (Control H2 evolution) Cooling->Addition Reaction 4. Reaction Warm to RT Stir 2-4 hours Addition->Reaction Quench 5. Quench Cool to 0°C Add MeOH slowly (Effervescence!) Reaction->Quench Workup 6. Workup Concentrate -> Partition (EtOAc/H2O) Wash (Brine) -> Dry (Na2SO4) Quench->Workup

Figure 2: Step-by-step workflow for the Borane-DMS reduction protocol.

Step-by-Step Procedure
  • Preparation: Oven-dry a 2-neck round-bottom flask and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2-(4-(methoxycarbonyl)phenyl)acetic acid (1.0 g, 5.15 mmol) to the flask. Add anhydrous THF (10–15 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath (

    
    ).
    
  • Addition: Using a syringe, slowly add Borane-DMS (approx. 0.6 mL of 10M neat solution or equivalent volume of 2M THF solution, ~6.2 mmol, 1.2 eq) dropwise over 15 minutes.

    • Critical: vigorous hydrogen gas evolution will occur.[1] Ensure the system is vented through a bubbler.

  • Reaction: Once addition is complete, allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2–4 hours.
    
    • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The starting material spot (acid) should disappear.

  • Quenching: Cool the mixture back to

    
    . Slowly add Methanol  (5 mL).
    
    • Caution: This breaks the boron-nitrogen/oxygen complexes and releases

      
       gas and trimethyl borate.
      
  • Reflux (Optional but Recommended): To fully break stable boron complexes, reflux the mixture for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc). Wash with saturated

    
     (to remove unreacted acid), water, and brine. Dry over 
    
    
    
    , filter, and concentrate.

Protocol B: NaBH / Iodine (Alternative)

If Borane reagents are unavailable, generating borane in situ using Sodium Borohydride and Iodine is a reliable alternative.

Materials
  • Substrate: 2-(4-(methoxycarbonyl)phenyl)acetic acid (1.0 eq)

  • Reagents:

    
     (1.2 eq), Iodine (
    
    
    
    , 0.6 eq)
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Suspension: Suspend

    
     (234 mg, 6.18 mmol) in anhydrous THF (10 mL) in a dry flask under 
    
    
    
    .
  • Substrate Addition: Add the carboxylic acid substrate (1.0 g, 5.15 mmol) to the suspension. Stir at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .[4]
    
  • Iodine Addition: Dissolve Iodine (

    
    , 785 mg, 3.09 mmol) in THF (5 mL). Add this solution dropwise to the reaction mixture at 
    
    
    
    over 30 minutes.
    • Observation: The solution creates transient

      
      . The color of iodine will fade as it reacts. 
      
      
      
      gas will evolve.[1][5]
  • Reaction: After addition, warm to room temperature and reflux for 2–3 hours.

  • Quench: Cool to room temperature. Carefully add dilute HCl (1N) or MeOH to quench excess borohydride.

  • Workup: Extract with EtOAc, wash with aqueous

    
     (Sodium thiosulfate) to remove any residual iodine color, then wash with brine and dry.
    

Analytical Validation (QC)

To confirm the success of the reaction, compare the NMR spectra of the product against the starting material.

SignalStarting Material (Acid)Product (Alcohol)Interpretation
Carbonyl (Ester) Present (~1720 cm⁻¹ IR)Present (~1720 cm⁻¹ IR)Success: Ester remained intact.
Carbonyl (Acid) Present (~1700 cm⁻¹ IR)Absent Success: Acid reduced.
Proton NMR Singlet (~3.7 ppm, -CH

-COOH)
Two Triplets (~2.9 & 3.9 ppm)Success: Conversion of

to

.
Methyl Ester Singlet (~3.9 ppm)Singlet (~3.9 ppm)Success: Methyl group intact.

Troubleshooting:

  • Low Yield: Ensure THF is anhydrous. Water destroys borane immediately.

  • Ester Reduction: This rarely occurs with Borane at RT. If observed, ensure the temperature did not exceed

    
     during the addition phase and avoid prolonged reflux times beyond what is necessary to break the complex.
    

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[5][6] A convenient procedure for the conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[7] The Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

  • Common Organic Chemistry. "Borane Dimethylsulfide (BMS)

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[8][9][10] The Journal of Organic Chemistry.

  • Sigma-Aldrich. "2-(4-(Methoxycarbonyl)phenyl)acetic acid Product Page."

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-(methoxycarbonyl)phenyl)acetic acid

Welcome to our dedicated technical support guide for the synthesis of 2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS No. 22744-12-3). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthetic routes to 2-(4-(methoxycarbonyl)phenyl)acetic acid?

A1: The most prevalent industrial syntheses commence with p-xylene. A common pathway involves the air-oxidation of p-xylene to produce terephthalic acid (TPA), followed by esterification to dimethyl terephthalate (DMT). 2-(4-(methoxycarbonyl)phenyl)acetic acid, also known as 4-Carboxymethyl-benzoic acid methyl ester, is then typically synthesized via one of two primary routes:

  • Partial Hydrolysis of a Diester Precursor: This route involves the controlled, partial hydrolysis of a symmetrically substituted precursor like dimethyl 4-(2-carboxyethyl)phthalate.

  • Oxidation of a Toluate Derivative: Another common method is the oxidation of methyl p-toluate. This process involves the oxidation of one of the methyl groups of p-xylene to a carboxylic acid, esterification of that acid, and then subsequent functionalization of the remaining methyl group.[1]

Q2: What is the typical physical appearance of 2-(4-(methoxycarbonyl)phenyl)acetic acid and what do color deviations indicate?

A2: Pure 2-(4-(methoxycarbonyl)phenyl)acetic acid should be a white to off-white solid.[2] Yellow or brown discoloration is a common issue and typically indicates the presence of colored impurities. These can arise from:

  • Oxidation Byproducts: Trace amounts of highly conjugated aromatic compounds formed during the oxidation of p-xylene.

  • Residual Catalysts: Traces of transition metal catalysts (e.g., cobalt or manganese salts) used in the oxidation step can impart color.[3]

  • Thermal Degradation: The compound may degrade at elevated temperatures, leading to colored byproducts.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?

A3: A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying known and unknown impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS provides molecular weight information, which is invaluable for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying and quantifying impurities, especially isomers, without the need for reference standards for every impurity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Issue 1: My final product is contaminated with terephthalic acid (TPA).

  • Root Cause: This is a common impurity that arises from the over-hydrolysis of the methyl ester group in the target molecule or from incomplete esterification if TPA is a precursor. The presence of excess water or strong base during the workup can exacerbate this issue.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use in-process controls (e.g., HPLC) to monitor the progress of the hydrolysis reaction and stop it once the starting diester is consumed, but before significant formation of TPA occurs.

    • Stoichiometric Control: Carefully control the stoichiometry of the hydrolyzing agent (e.g., sodium hydroxide). Use of a limiting amount can prevent over-hydrolysis.

    • Purification: TPA is generally less soluble in many organic solvents than the target mono-acid mono-ester. Recrystallization from a suitable solvent system (e.g., toluene/heptane) can effectively remove TPA. Alternatively, a pH-controlled aqueous extraction can be employed. The target molecule is more soluble in a mildly basic aqueous solution than TPA.

Issue 2: I am observing a significant amount of p-toluic acid in my product.

  • Root Cause: This impurity is prevalent when the synthesis starts from the oxidation of p-xylene. p-Toluic acid is an intermediate in the oxidation of p-xylene to terephthalic acid and results from incomplete oxidation.[1]

  • Troubleshooting Steps:

    • Optimize Oxidation Conditions: Ensure sufficient oxidant (e.g., air or oxygen), catalyst concentration, and reaction time to drive the oxidation to completion.

    • Starting Material Purity: Use high-purity p-xylene as a starting material.

    • Purification: p-Toluic acid has different solubility and acidity compared to the target molecule. It can often be removed by recrystallization or chromatography.

Issue 3: My NMR spectrum shows the presence of 4-carboxybenzaldehyde (4-CBA).

  • Root Cause: 4-CBA is another key intermediate in the oxidation of p-xylene and is a common process-related impurity in the production of terephthalic acid and its derivatives.[1][9] It is known to be difficult to oxidize further to TPA.

  • Troubleshooting Steps:

    • Enhanced Oxidation: Modifying the catalyst system or reaction conditions during the p-xylene oxidation can help to reduce the formation of 4-CBA.

    • Purification via Hydrogenation: In industrial processes for purified terephthalic acid (PTA), a hydrogenation step is often employed to reduce 4-CBA to the more easily separable p-toluic acid.[10]

    • Derivatization and Extraction: The aldehyde functionality of 4-CBA allows for selective derivatization (e.g., with sodium bisulfite) to form a water-soluble adduct that can be removed by aqueous extraction.

Summary of Common Impurities and Their Characteristics

Impurity NameChemical StructureTypical OriginRecommended Analytical MethodMitigation Strategy
Terephthalic Acid (TPA)HOOC-C₆H₄-COOHOver-hydrolysis of the ester groupHPLC-UV, ¹H NMRControlled hydrolysis, recrystallization
p-Toluic AcidCH₃-C₆H₄-COOHIncomplete oxidation of p-xyleneHPLC-UV, GC-MS, ¹H NMROptimized oxidation, recrystallization
4-Carboxybenzaldehyde (4-CBA)OHC-C₆H₄-COOHIncomplete oxidation of p-xyleneHPLC-UV, LC-MSOptimized oxidation, hydrogenation
Dimethyl Terephthalate (DMT)CH₃OOC-C₆H₄-COOCH₃Incomplete hydrolysis of DMTHPLC-UV, GC-MS, ¹H NMREnsure complete hydrolysis, recrystallization
Residual Solvents (e.g., Acetic Acid, Methanol)CH₃COOH, CH₃OHReaction or purification solventsGC-MS, ¹H NMRThorough drying under vacuum
Residual Catalysts (e.g., Co, Mn salts)-Oxidation catalystsICP-MS, AASAqueous washing, recrystallization

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the analysis of 2-(4-(methoxycarbonyl)phenyl)acetic acid and its common impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude 2-(4-(methoxycarbonyl)phenyl)acetic acid.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., heptane, hexane) is often effective.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Diagram 1: Troubleshooting Workflow for Impurity Analysis

Impurity_Troubleshooting start Crude Product Analysis hplc HPLC-UV Analysis start->hplc Initial Purity Check nmr ¹H NMR Analysis start->nmr Structural Confirmation impurity_detected impurity_detected hplc->impurity_detected Impurity Peak(s) Detected residual_solvent residual_solvent nmr->residual_solvent Residual Solvent Detected? lcms LC-MS Analysis for Unknowns identify_structure identify_structure lcms->identify_structure Determine MW and Structure impurity_detected->lcms Unknown Impurity? compare_standards compare_standards impurity_detected->compare_standards Known Impurity? compare_standards->lcms No known_impurity_yes known_impurity_yes compare_standards->known_impurity_yes Yes select_purification select_purification known_impurity_yes->select_purification Select Appropriate Purification Method identify_structure->known_impurity_yes recrystallization recrystallization select_purification->recrystallization Recrystallization chromatography chromatography select_purification->chromatography Column Chromatography extraction extraction select_purification->extraction Liquid-Liquid Extraction pure_product pure_product recrystallization->pure_product Pure Product chromatography->pure_product extraction->pure_product vacuum_drying vacuum_drying residual_solvent->vacuum_drying Yes vacuum_drying->pure_product

Caption: A flowchart for systematic impurity identification and removal.

References

  • Qi, G., Wang, Y., & Li, W. (2018). p-Xylene Oxidation to Terephthalic Acid: New Trends. Catalysts, 8(11), 503. [Link]

  • Intratec. (2017). Purified Terephthalic Acid from p-Xylene (Conventional Process). Intratec Solutions. [Link]

  • Yoo, K., Shah, P. S., & Shah, D. O. (2004). Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. Journal of the American Oil Chemists' Society, 81(4), 365-369. [Link]

  • Valco Group. (n.d.). Manufacturing process of PTA (Terephthalic acid). [Link]

  • Li, H., Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Journal of analytical methods in chemistry, 2018, 8560938. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • MDPI. (2022). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Molecules, 27(15), 4983. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]

  • World Intellectual Property Organization. (2014). WO 2014/030106 A2. [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

  • Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • World Intellectual Property Organization. (2015). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2002). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. [Link]

  • ResearchGate. (1998). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. [Link]

  • SCION Instruments. (2021). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • ResearchGate. (2015). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Google Patents. (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Intertek. (n.d.). Process Related Impurities and Residuals Analysis. [Link]

  • Google Patents. (n.d.).
  • University of Kansas. (n.d.). Production of Purified Terephthalic Acid Using the Spray Process Method. [Link]

  • MDPI. (2023). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Catalysts, 13(7), 1083. [Link]

  • ResearchGate. (2007). Preparation of Monoalkyl Terephthalates: An Overview. [Link]

  • Babij, N. R., et al. (2016). Supporting Information: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Taylor & Francis. (n.d.). Dimethyl terephthalate – Knowledge and References. [Link]

  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1368. [Link]

  • PubChem. (n.d.). 2-[2-(Methoxycarbonyl)phenyl]acetic acid. [Link]

  • PNAS. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(23), 8289-8294. [Link]

Sources

How to remove diacid impurity from "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering a diacid impurity (HOOC-Ph-CH2-COOH) in your sample of 2-(4-(methoxycarbonyl)phenyl)acetic acid (MeOOC-Ph-CH2-COOH).

Because both the target molecule and the impurity contain a free carboxylic acid group, standard acid-base extraction (e.g., washing with NaHCO₃) will fail to separate them. Both species will deprotonate and migrate to the aqueous phase.

The most effective, self-validating purification strategy relies on Differential Solubility . The diacid impurity, possessing two hydrogen-bonding donor/acceptor sites, exhibits significantly higher crystal lattice energy and lower solubility in non-polar organic solvents compared to the mono-ester target.

Module 1: Diagnostic & Solubility Profiling

Before committing to a bulk purification, confirm the nature of your impurity.

The Chemistry of the Problem
FeatureTarget Molecule (Mono-Ester)Impurity (Diacid)
Structure MeOOC-C₆H₄-CH₂-COOHHOOC-C₆H₄-CH₂-COOH
Polarity ModerateHigh
Solubility (DCM) HighVery Low (Insoluble)
Solubility (Water) Low (unless pH > 5)Low (unless pH > 5)
pKa ~4.3 (Acetic acid moiety)~4.0 (Benzoic) & ~4.3 (Acetic)
Visualizing the Separation Logic

The following decision tree outlines the workflow based on the physical state of your crude material.

PurificationLogic Start Crude Material Analysis SolubilityTest Solubility Test: Dissolve 100mg in 2mL DCM Start->SolubilityTest Cloudy Result: Cloudy / Precipitate SolubilityTest->Cloudy Insoluble solids visible Clear Result: Clear Solution SolubilityTest->Clear Fully dissolved MethodA Method A: Selective Slurry (Primary Recommendation) Cloudy->MethodA MethodB Method B: Column Chromatography (Polishing Step) Clear->MethodB Filtration Filtration (0.45 µm) MethodA->Filtration TargetSolid Solid: Diacid Impurity (Discard) Filtration->TargetSolid TargetLiq Filtrate: Purified Mono-Ester Filtration->TargetLiq

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude solubility.

Module 2: The "Selective Slurry" Protocol (Recommended)

This method is the industrial standard for separating mono-esters from diacids. It exploits the fact that the diacid is virtually insoluble in Dichloromethane (DCM) or Toluene, whereas the target mono-ester is soluble.

Reagents Required
  • Dichloromethane (DCM) or Toluene (ACS Grade).

  • Sintered glass funnel (Porosity 3 or 4) or Celite pad.

  • Rotary Evaporator.

Step-by-Step Procedure
  • Drying: Ensure your crude solid is completely dry. Residual water can increase the solubility of the diacid in the organic phase.

  • Dissolution (The Slurry):

    • Add 10 mL of DCM per gram of crude material.

    • Stir vigorously at room temperature for 30 minutes.

    • Observation Check: You should see a fine suspension of white solid. This solid is the diacid impurity.

  • Filtration:

    • Filter the suspension through a sintered glass funnel or a pad of Celite.

    • Wash the cake with a small volume of cold DCM (2 mL/g) to recover any target molecule trapped in the pore volume.

  • Validation:

    • Solid Cake: Check by TLC or LC-MS. It should be predominantly the diacid (MW ~194 vs Target MW ~208).

    • Filtrate: Evaporate the solvent to dryness.

  • Yield Check: Weigh the dried filtrate. Calculate recovery.

Technical Note: If DCM is too polar and dissolves some impurity, switch to Toluene . Heat the toluene slurry to 50°C, stir for 15 mins, cool to room temperature, and then filter. The cooling step forces the diacid to crystallize out while the ester remains in solution.

Module 3: Troubleshooting & FAQs

Q1: The diacid is not precipitating (Solution is clear). What now?

A: If the solution is clear in DCM, your diacid content is likely low (<5%), or the crude contains residual polar solvents (like DMF or Methanol) acting as co-solvents.

  • Action: Evaporate the sample to complete dryness (high vacuum) to remove co-solvents. Redissolve in a less polar solvent mixture, such as Hexanes:Ethyl Acetate (3:1) . The diacid should precipitate.

Q2: Can I use a basic wash (NaHCO₃) to remove the diacid?

A: NO. This is a common error.

  • The target molecule has a free carboxylic acid (-CH2-COOH).

  • The impurity has two carboxylic acids.[1][2]

  • Both will deprotonate at pH 8 (NaHCO₃). Both will go into the water layer. You will lose your product.

Q3: I need >99.5% purity for a pharma application. The slurry method gave me 98%.

A: Use Column Chromatography as a polishing step.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:Methanol (95:5) + 0.1% Acetic Acid.[2]

  • Mechanism: The diacid is extremely polar and will "streak" or stay at the baseline. The mono-ester will elute with an Rf of ~0.3–0.4. The acetic acid in the mobile phase prevents tailing of the target molecule.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for solubility differences between esters and acids).

  • PubChem Compound Summary. 2-(4-(methoxycarbonyl)phenyl)acetic acid. National Center for Biotechnology Information. Accessed Feb 11, 2026. [Link]

  • Chenot, E.-D., et al. "Preparation of Monoalkyl Terephthalates: An Overview." Synthetic Communications, 37: 483–490, 2007 . (Describes the solubility challenges of terephthalic acid derivatives). [Link]

Sources

Byproduct formation in reactions involving "2-(4-(methoxycarbonyl)phenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Level: Tier 3 (Senior Chemistry)[1]

Overview: The "Janus" Linker

Molecule: 2-(4-(methoxycarbonyl)phenyl)acetic acid (MCPAA) CAS: 22744-12-3 (Free Acid), 52784-38-0 (General derivatives) Role: Bifunctional building block.[1] Critical Attribute: It possesses two electrophilic carbonyl centers with distinct reactivity profiles:

  • Aliphatic Carboxylic Acid (C1): High reactivity, prone to activation/coupling.

  • Aromatic Methyl Ester (C4): Moderate reactivity, prone to hydrolysis/transesterification.

This guide addresses the Selectivity Paradox : How to react the acid without disturbing the ester, and how to prevent the benzylic methylene group from degrading.

Ticket #001: Unwanted Hydrolysis of the Methyl Ester

User Complaint: "I am trying to couple an amine to the acetic acid tail using standard basic conditions (NaOH/DCM), but I am observing significant formation of the dicarboxylic acid byproduct (Terephthalic acid derivative)."

Root Cause Analysis

The methyl ester at the para-position is electron-deficient due to the aromatic ring, making it significantly more labile (prone to hydrolysis) than aliphatic esters.

  • Mechanism: Hydroxide ions (

    
    ) attack the ester carbonyl.[1] The reaction is irreversible.[2]
    
  • Trigger: High pH (>10) or prolonged exposure to aqueous base.[1]

Troubleshooting Protocol

Corrective Action: Switch to non-nucleophilic bases and anhydrous conditions.

ParameterDo Not Use Recommended Reasoning
Base NaOH, KOH, LiOHDIPEA (Hünig's Base), TEA, CollidineInorganic bases generate

.[1] Tertiary amines are non-nucleophilic.[1]
Solvent Water, MeOH, EtOHDMF, DCM, THF (Anhydrous)Protic solvents facilitate ester cleavage/transesterification.[1]
Temperature > 40°C0°C

RT
Higher temps overcome the activation energy barrier for ester hydrolysis.[1]
Validation Experiment: Selective Hydrolysis Check

If you suspect your ester is degrading, run this TLC/LC-MS check:

  • Spot A: Starting Material (MCPAA).

  • Spot B: Reaction Mixture.

  • Spot C: Authentic 4-(carboxymethyl)benzoic acid (Di-acid).[1]

  • Result: If Spot B co-elutes with Spot C, your base concentration is too high.

Ticket #002: Aminolysis (Transamidation) Impurities

User Complaint: "During amide coupling with a primary amine, I see a byproduct with Mass M+X. It looks like the amine attacked the wrong end."

Root Cause Analysis

Primary amines are potent nucleophiles.[1] While the activated carboxylic acid (e.g., O-acylisourea) is the kinetic target, the methyl ester is a thermodynamic trap. If the activation of the acid is slow, or if the amine is in large excess, it will attack the ester, displacing methanol.

Visualizing the Pathway

ReactionPathways Start MCPAA (Starting Material) Activated Activated Acid (Intermediate) Start->Activated Coupling Reagent (HATU/EDC) Byproduct1 Diamide (Double Reaction) Start->Byproduct1 Excess Amine High Temp Byproduct2 Ester Hydrolysis (Saponification) Start->Byproduct2 Aq. Base / Water Desired Target Amide (Desired Product) Activated->Desired Amine (1.0 eq) Kinetic Control Desired->Byproduct1 Excess Amine Transamidation

Figure 1: Reaction pathways showing the "Happy Path" (Green) vs. Byproduct formation (Red).[1]

Prevention Protocol: The "Slow Addition" Method
  • Pre-activation: Dissolve MCPAA (1.0 eq) and HATU (1.05 eq) in DMF.[1] Add DIPEA (2.0 eq).[1] Stir for 5 mins before adding the amine. This ensures the acid is fully activated and ready to intercept the amine immediately.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of amine. Do not use excess.

  • Quench: Quench the reaction with dilute citric acid or NH4Cl immediately upon completion to neutralize unreacted amine.

Ticket #003: Benzylic Oxidation (Storage Instability)

User Complaint: "My white powder has turned slightly yellow after 3 months of storage. NMR shows a new carbonyl peak."

Root Cause Analysis

The methylene group (


) is benzylic .[1][3] It is flanked by a phenyl ring and a carbonyl. This position is susceptible to radical autoxidation, forming the 

-keto acid (benzoylformic acid derivative) or the alcohol (mandelic acid derivative).
  • Impurity A: 4-(Methoxycarbonyl)benzoylformic acid (Ketone formation).[1]

  • Impurity B: 4-(Methoxycarbonyl)mandelic acid (Alcohol formation).[1]

Storage & Handling Guide
ConditionRequirement
Atmosphere Argon or Nitrogen (Oxygen-free).[1]
Light Amber vials (UV light accelerates radical formation).[1]
Metals Avoid iron/copper spatulas (Transition metals catalyze benzylic oxidation).[1]
Ticket #004: Thermal Decarboxylation

User Complaint: "I tried a high-temperature condensation reaction (140°C), and I lost the carboxylic acid entirely."

Root Cause Analysis

Phenylacetic acids are prone to thermal decarboxylation.[2] The mechanism involves the formation of a localized anion stabilized by the aromatic ring.

  • Reaction:

    
    [1]
    
  • Threshold: Decarboxylation rates increase significantly above 120°C .[1]

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield / Impurities CheckTemp Is Reaction Temp > 120°C? Problem->CheckTemp Decarb Cause: Decarboxylation Action: Lower Temp / Use Catalyst CheckTemp->Decarb Yes CheckBase Is Base Strong/Aqueous? CheckTemp->CheckBase No Hydrolysis Cause: Ester Hydrolysis Action: Use DIPEA/Anhydrous CheckBase->Hydrolysis Yes CheckAmine Is Amine in Excess? CheckBase->CheckAmine No Aminolysis Cause: Transamidation Action: 1:1 Stoichiometry CheckAmine->Aminolysis Yes Success Proceed to Workup CheckAmine->Success No

Figure 2: Diagnostic workflow for identifying yield loss.

References
  • ChemicalBook. (2025).[1] 2-(4-(Methoxycarbonyl)phenyl)acetic acid Chemical Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: Mechanisms and Catalysts. Retrieved from [1]

  • ResearchGate. (2022).[1][4] Mechanisms of Decarboxylation of Phenylacetic Acids at High Temperature.[2] Retrieved from

  • CymitQuimica. (2024).[1][5] 2-(4-Methoxycarbonylphenyl)acetic acid: Structure and Reactivity. Retrieved from [1]

Sources

Technical Guide: Handling & Solubility Optimization for 2-(4-(methoxycarbonyl)phenyl)acetic acid

[1]

Executive Summary & Molecular Profile[2]

2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS: 22744-12-3) presents a common challenge in organic synthesis: it possesses a polar, ionizable head group (carboxylic acid) and a moderately lipophilic, crystalline core (phenyl methyl ester).[1]

Users frequently report issues with slurry formation in standard organic solvents (DCM, Toluene) and unintended precipitation or hydrolysis during aqueous workups. This guide provides field-proven protocols to overcome these solubility barriers without compromising the integrity of the sensitive methyl ester group.[1]

Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Structure Phenyl ring with -CH₂COOH (1) and -COOCH₃ (4)Dual polarity; high lattice energy reduces solubility in non-polar solvents.[1]
pKa (Acid) ~4.3 (Carboxylic Acid)Soluble in basic aqueous solutions (pH > 6).
Stability Methyl Ester GroupSensitive: Susceptible to hydrolysis in strong acid/base (pH > 10 or pH < 1).
Physical State White Crystalline SolidRequires disruption of crystal lattice (heat or polar aprotic solvents) to dissolve.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on thermodynamic solubility and chemical compatibility.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High (Recommended)Best for homogeneous reactions (e.g., amide coupling). Difficult to remove; requires aqueous wash.
Chlorinated DCM, Chloroform Moderate/Low Often forms a slurry at RT. Soluble with 5-10% Methanol co-solvent.[1]
Ethers THF, 2-MeTHF Moderate Good for reductions/couplings. 2-MeTHF is a greener alternative to DCM.[1]
Alcohols Methanol, Ethanol High Caution: Risk of transesterification if heated or catalyzed. Use only if the ester matches the solvent (MeOH).[1]
Hydrocarbons Toluene, Hexane Insoluble Useful as anti-solvents for precipitation/crystallization.
Aqueous Water pH Dependent Insoluble at pH < 4. Soluble at pH > 7 (as salt).

Reaction Optimization: Dealing with "Slurries"

A common user complaint is: "My starting material won't dissolve in DCM for my amide coupling reaction."

The "Solvent Switch" Protocol

Do not force the reaction in a slurry; heterogeneous kinetics are unpredictable.[1]

Scenario: Amide coupling (e.g., with EDC/NHS or HATU). Problem: Reagent is insoluble in DCM. Solution: Use a Binary Solvent System .

  • Dissolve: Dissolve the limiting reagent (MCPAA) in the minimum volume of DMF or DMSO (approx. 2-5 mL per gram).[1]

  • Dilute: Add DCM (Dichloromethane) to the solution until the ratio is roughly 1:4 (DMF:DCM).

  • Check: If precipitation occurs, add more DMF dropwise until clear.

  • React: Proceed with coupling reagents. The DCM lowers the viscosity and allows for easier workup, while DMF maintains solubility.[1]

Workflow Visualization: Solvent Selection Logic

SolventSelectionStartStart: Select Reaction SolventReactionTypeWhat is the Reaction Type?Start->ReactionTypeAmideCouplingAmide Coupling / Nucleophilic AttackReactionType->AmideCouplingHydrolysisEster Hydrolysis (Saponification)ReactionType->HydrolysisCheckSolubilityIs it soluble in DCM?AmideCoupling->CheckSolubilityUseAqUse THF/Water or MeOH/WaterHydrolysis->UseAqRequires WaterUseDCMUse DCM or THFCheckSolubility->UseDCMYesUseBinaryUse DMF/DCM (1:4) or pure DMFCheckSolubility->UseBinaryNo (Slurry)

Figure 1: Decision tree for selecting the optimal reaction medium based on reaction type and solubility observations.[1]

Workup & Purification: The "Safe" Acid/Base Cycle[1]

Purifying this compound requires navigating a narrow pH window to avoid hydrolyzing the methyl ester (which would result in the di-acid byproduct).[1]

Protocol: Selective Extraction (The "Cold Bicarb" Method)

This method removes non-acidic impurities without damaging the ester.[1]

Prerequisites:

  • Reaction mixture in organic solvent (e.g., EtOAc or DCM).

  • Saturated NaHCO₃ (Sodium Bicarbonate) solution.

  • 1M HCl (Hydrochloric Acid).

  • Ice bath.[2]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . DCM is acceptable but prone to emulsions.

  • Basic Extraction (Targeting the Acid):

    • Extract the organic layer with Saturated NaHCO₃ .[1]

    • Mechanism:[3] The carboxylic acid (

      
      ) deprotonates and moves to the aqueous layer as the sodium salt.[1] The ester remains intact (methyl esters are generally stable to bicarbonate at RT).[1]
      
    • CRITICAL: Keep contact time short (< 15 mins) and keep cool to prevent ester hydrolysis.

  • Separation:

    • Organic Layer: Contains impurities/unreacted non-acidic species. Discard (or save for checking).

    • Aqueous Layer: Contains your Product (as carboxylate).

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0-5°C.[1][3]

    • Slowly add 1M HCl while stirring until pH reaches ~2-3.

    • Observation: The product should precipitate as a white solid.[1]

  • Isolation:

    • Filter the solid.[1][2][4]

    • Wash with cold water.

    • Dry under vacuum.

Workflow Visualization: Purification Pathway

PurificationCrudeCrude Mixture (in Organic Solvent)BicarbWashExtract with Sat. NaHCO3Crude->BicarbWashOrgLayerOrganic Layer (Impurities)BicarbWash->OrgLayerDiscardAqLayerAqueous Layer (Product as Salt)BicarbWash->AqLayerKeepAcidifyAcidify with 1M HCl (pH 2-3)AqLayer->AcidifyPrecipitatePrecipitate FormsAcidify->PrecipitateFilterFilter & DryPrecipitate->Filter

Figure 2: Acid/Base extraction workflow designed to isolate the free acid while preserving the methyl ester.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a solvent for amide coupling? A: It is risky. While solubility is good, methanol is a nucleophile. If you use an activated ester method (EDC/NHS), the methanol can compete with your amine, forming the methyl ester of the activated acid (transesterification or methyl ester formation), reducing yield. Stick to DMF/DCM.

Q2: I tried the bicarbonate wash, but my yield is low. Where is my product? A: Check the pH of the aqueous layer after acidification.[1] The pKa is ~4.[1]3. If you only acidified to pH 5, a significant portion is still ionized and soluble in water. You must drive the pH down to ~2 to ensure full protonation and precipitation.[1]

Q3: How do I remove DMF from my product? A: DMF is high-boiling and hard to rotovap.[1]

  • Aqueous Wash: Dilute with EtOAc and wash 3x with water or 5% LiCl solution (LiCl helps break DMF/Water emulsions).

  • Lyophilization: If your product is stable in water/t-BuOH, freeze-drying removes traces of DMF effectively.[1]

Q4: Can I use NaOH instead of NaHCO₃ for extraction? A: No. Sodium Hydroxide is a strong base and will rapidly hydrolyze the methyl ester at position 4, converting your compound into the dicarboxylic acid (Terephthalic acid derivative), which is likely not what you want.

References

  • Solvent Selection Guides

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011.

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Compound Data & Safety

    • PubChem Compound Summary for CID 22744-12-3 (Generic Phenylacetic acid derivatives).[1] [1]

    • Note: Specific solubility data is derived from structural analogs (Phenylacetic acid, Methyl benzo

Validation & Comparative

Spectroscopic comparison of "2-(4-(methoxycarbonyl)phenyl)acetic acid" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 2-(4-(Methoxycarbonyl)phenyl)acetic acid (CAS: 22744-12-3) Primary Precursor: Methyl 4-(cyanomethyl)benzoate (CAS: 76469-88-0) Alternative Precursor: Dimethyl 1,4-phenylenediacetate (Homoterephthalate)

This guide details the spectroscopic differentiation of the bifunctional linker 2-(4-(methoxycarbonyl)phenyl)acetic acid from its synthetic precursors. This molecule is a critical "desymmetrized" intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and non-steroidal anti-inflammatory drug (NSAID) analogues.

The primary synthetic challenge—and the focus of this spectroscopic comparison—is the selective hydrolysis of the nitrile group (in the cyanomethyl precursor) or the selective mono-hydrolysis of the diester, without degrading the distal methyl ester.

Structural Transformation Overview

The transition from the nitrile precursor to the target acid involves the conversion of a linear, sp-hybridized cyano group (


) into a trigonal planar, sp2-hybridized carboxylic acid (

), while retaining the methyl ester (

) at the para position.

ReactionPathway Precursor Precursor: Methyl 4-(cyanomethyl)benzoate (Nitrile) Intermediate Intermediate: Amide Species (Transient) Precursor->Intermediate Acid/Base Hydrolysis Target Target: 2-(4-(Methoxycarbonyl)phenyl)acetic acid (Mono-Acid) Intermediate->Target -NH3 OverHydrolysis Impurity: 4-(Carboxymethyl)benzoic acid (Diacid) Target->OverHydrolysis Prolonged Reaction

Figure 1: Reaction pathway highlighting the critical selectivity required to avoid over-hydrolysis to the diacid.

Infrared Spectroscopy (FT-IR): The Reaction Monitor

IR is the most efficient tool for monitoring reaction progress due to the distinct "silent region" signal of the nitrile group.

Key Spectroscopic Markers

The disappearance of the sharp nitrile stretch is the primary indicator of conversion. However, the emergence of the carboxylic acid O-H stretch is equally diagnostic.

Functional GroupPrecursor (Nitrile)Target (Mono-Acid)Impurity (Diacid)
C≡N Stretch ~2250 cm⁻¹ (Sharp) Absent Absent
C=O (Ester) ~1720 cm⁻¹~1725 cm⁻¹Absent
C=O (Acid) Absent~1705 cm⁻¹ (Shoulder/Overlap)~1690-1710 cm⁻¹ (Strong)
O-H (Acid) Absent2500–3300 cm⁻¹ (Broad) 2500–3300 cm⁻¹ (Very Broad)
Technical Insight: The Carbonyl Overlap

In the target molecule, you will observe a broadening or splitting of the carbonyl region (1700–1740 cm⁻¹).

  • Precursor: Single sharp peak ~1720 cm⁻¹ (Ester).

  • Target: Two resolved bands or a broadened peak. The conjugated ester (attached directly to the ring) typically appears at a slightly higher frequency (~1725 cm⁻¹) than the non-conjugated aliphatic acid (~1705 cm⁻¹), though hydrogen bonding can shift the acid lower.

Nuclear Magnetic Resonance (NMR): Structural Confirmation

While IR confirms functional group conversion, ¹H NMR provides the definitive proof of the molecular skeleton and purity.

¹H NMR Comparative Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are approximate and solvent-dependent.

Proton EnvironmentPrecursor (Cyano)Target (Acid)Shift Logic (Causality)
-COOH (Acid) Absent~12.4 ppm (Broad s) Exchangeable acidic proton; diagnostic for product.
Ar-H (Ortho to Ester) ~8.0 ppm (d)~7.95 ppm (d)Deshielded by the electron-withdrawing ester.
Ar-H (Ortho to CH₂) ~7.5 ppm (d)~7.40 ppm (d)Slight upfield shift due to loss of CN anisotropy.
-OCH₃ (Methyl Ester) ~3.88 ppm (s)~3.85 ppm (s) CRITICAL: Presence confirms ester is intact.
-CH₂- (Methylene) ~4.10 ppm (s) ~3.65 ppm (s) DIAGNOSTIC: The -CH₂- moves upfield when CN converts to COOH.
The "Self-Validating" Protocol: Integration Ratio

To confirm you have the Mono-Acid and not the Di-Acid or Diester:

  • Set the integral of the Aromatic region (4H) to 4.00 .

  • Check the Methylene singlet (-CH₂-). It must integrate to 2.00 .

  • Check the Methyl Ester singlet (-OCH₃).

    • Target: Integral = 3.00

    • Diacid Impurity: Integral = 0.00 (Peak missing)

    • Diester Impurity: Integral = 6.00 (Two methyl groups)

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is essential for detecting trace amounts of the hydrolyzed byproduct (Diacid).

  • Precursor (C₁₀H₉NO₂): MW = 175.19 g/mol .

    • ESI(+): [M+H]⁺ = 176.2

  • Target (C₁₀H₁₀O₄): MW = 194.19 g/mol .[1]

    • ESI(-): [M-H]⁻ = 193.2 (Preferred mode for carboxylic acids).

    • Fragmentation: Loss of CO₂ (M-44) is common for the acetic acid side chain.

  • Diacid Impurity (C₉H₈O₄): MW = 180.16 g/mol .

    • ESI(-): [M-H]⁻ = 179.2.

Expert Tip: In ESI- (Negative mode), the Target and Diacid ionize much better than the Precursor or Diester. Use ESI+ if you suspect unreacted Precursor.

Experimental Workflow: Synthesis & Purification

This workflow is designed to maximize yield while using the spectroscopic checkpoints defined above.

Step 1: Hydrolysis Setup
  • Reagents: Methyl 4-(cyanomethyl)benzoate, HCl (conc.), Glacial Acetic Acid.

  • Conditions: Reflux.[2][3][4] Note: Acid hydrolysis is preferred over base hydrolysis to minimize saponification of the methyl ester, although some ester loss is inevitable.

Step 2: Monitoring (The Decision Tree)

Use the following logic flow to determine when to quench the reaction.

DecisionTree Start Sample Reaction Aliquot IR_Check Run IR Spectrum Start->IR_Check CN_Peak Peak at 2250 cm⁻¹? IR_Check->CN_Peak Continue Continue Reflux (Incomplete Conv.) CN_Peak->Continue Yes (Strong) TLC_Check Run TLC / NMR CN_Peak->TLC_Check No / Weak Ester_Check NMR: Methyl Singlet (3.85 ppm) Present? TLC_Check->Ester_Check Quench Quench & Isolate (Target Formed) Ester_Check->Quench Yes (Integral ~3) Overcooked Stop: Over-hydrolysis (Diacid Formed) Ester_Check->Overcooked No (Integral ~0)

Figure 2: Analytical decision tree for monitoring the hydrolysis reaction.

Step 3: Workup & Purification
  • Quench: Pour reaction mixture into ice water. The product should precipitate.

  • Filtration: Collect the solid.

  • Purification (Critical): Recrystallization from Toluene or Ethyl Acetate/Hexane.

    • Why? The Diacid impurity is much less soluble in non-polar solvents than the Target Mono-ester.

    • Validation: Check the filtrate and solid by NMR. The solid should show the 3:2:4 integration ratio (Methyl:Methylene:Aromatic).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 848548 (Methyl 4-(cyanomethyl)benzoate). [Link]

  • SDBS. Spectral Database for Organic Compounds (General Reference for Benzoate/Phenylacetic acid derivatives). [Link]

Sources

In-Silico Modeling of 2-(4-(methoxycarbonyl)phenyl)acetic Acid: A Comparative Guide to Reactivity Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates computational strategies for modeling 2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS: 22744-12-3). As a bifunctional building block containing both a carboxylic acid and a methyl ester, this molecule presents a classic "chemoselectivity" challenge in drug development. This guide compares the performance of standard Density Functional Theory (DFT) functionals (B3LYP) against modern dispersion-corrected functionals (ωB97X-D) in predicting the reactivity and hydrolytic stability of these orthogonal functional groups.

Part 1: The Chemical Challenge

The core utility of 2-(4-(methoxycarbonyl)phenyl)acetic acid lies in its orthogonality . In peptidomimetic synthesis or PROTAC linker design, chemists must selectively react the acetic acid moiety (e.g., amide coupling) while leaving the benzoate ester intact, or vice versa.

Structural Analysis[1][2][3]
  • Moiety A (Acetic Acid):

    
     carbon spacer isolates the carboxyl group from the aromatic ring. pKa 
    
    
    
    4.3.
  • Moiety B (Methyl Benzoate): The carbonyl is conjugated directly to the aromatic ring. The ester is generally more electrophilic than the carboxylate anion but less reactive than the protonated acid.

The Modeling Objective: Accurately predict the Transition State (TS) energy barriers for nucleophilic attack at both sites to determine conditions for selective deprotection.

Part 2: Comparative Methodologies

We compare three distinct computational tiers for modeling this substrate.

Tier 1: The Baseline (B3LYP/6-31G*)
  • Status: Legacy Standard.

  • Pros: Fast, widely compatible, reasonable for ground-state geometries.

  • Cons: Fails to account for dispersion forces (critical for

    
    -stacking in crystal structures) and notoriously underestimates reaction barrier heights.
    
  • Verdict: Use for initial geometry optimization only.

Tier 2: The High-Fidelity Standard (ωB97X-D/def2-TZVP)
  • Status: Recommended for Reactivity.

  • Pros: Includes long-range dispersion corrections and range separation. significantly more accurate for kinetics (TS barriers) and non-covalent interactions.

  • Cons: Higher computational cost (approx. 3-4x B3LYP).

  • Verdict: Mandatory for calculating reaction pathways and selectivity.

Tier 3: Semi-Empirical (PM7)
  • Status: High-Throughput Screening.

  • Pros: Extremely fast.

  • Cons: Unreliable for precise electronic effects in bifunctional aromatic systems.

  • Verdict: Use only for conformational searching (finding the global minimum) before DFT.

Performance Comparison Table
MetricB3LYP/6-31G*ωB97X-D/def2-TZVPPM7
Geometry Accuracy GoodExcellentFair
Barrier Height Error High (3-5 kcal/mol)Low (<1 kcal/mol)Very High
Dispersion (π-stacking) PoorExcellentGood
Comp. Cost (Relative) 1x4.5x0.001x
Recommended Use Prelim OptFinal Energy/TS Conformer Search

Part 3: Validated Experimental Protocol (In-Silico)

This protocol ensures self-validation by checking for imaginary frequencies and wavefunction stability.

Step 1: Conformational Search

The acetic acid tail has rotational freedom. You must locate the global minimum to avoid "local minimum traps."

  • Method: Monte Carlo search using PM7 or MMFF94.

  • Criteria: Select all conformers within 5 kcal/mol of the minimum for DFT refinement.

Step 2: Geometry Optimization (The "Real" Structure)
  • Functional: ωB97X-D

  • Basis Set: def2-SVP (Optimization)

    
     def2-TZVP (Single Point Energy).
    
  • Solvation: SMD Model (Solvation Model based on Density).

    • Why? The reactivity of the carboxylic acid is pH-dependent. Gas-phase calculations will incorrectly predict the acid proton's position. Use Water (

      
      ) or Methanol (
      
      
      
      ).
Step 3: Reactivity Descriptors (Fukui Functions)

To predict where a nucleophile will attack without running a full TS search, calculate the Dual Descriptor (


) .
  • Calculate Single Point Energy of Neutral (

    
    ), Cation (
    
    
    
    ), and Anion (
    
    
    ) states.
  • Interpretation: Regions where

    
     are electrophilic (susceptible to nucleophilic attack).
    
Step 4: Transition State (TS) Location

For hydrolysis modeling (Saponification):

  • Guess Structure: Place

    
     2.0 Å from the carbonyl carbon.
    
  • Command: Opt=(TS, CalcFC, NoEigenTest)

  • Validation: The TS must have exactly one imaginary frequency corresponding to the formation of the C-O bond.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The Computational Workflow

This decision tree ensures resources are not wasted on high-level calculations for poor geometries.

Workflow Start Start: 2D Structure ConfSearch Conformational Search (PM7/MMFF94) Start->ConfSearch Filter Filter: < 5 kcal/mol ConfSearch->Filter DFT_Opt Geometry Opt (ωB97X-D/def2-SVP) Filter->DFT_Opt Freq_Check Freq Check: Minima = 0 Img Freq TS = 1 Img Freq DFT_Opt->Freq_Check Freq_Check->DFT_Opt Fail (Re-optimize) Solvation Single Point Energy (SMD Solvation + def2-TZVP) Freq_Check->Solvation Pass Output Final Reactivity Profile Solvation->Output

Caption: Validated computational workflow for bifunctional aromatic acids.

Diagram 2: Competitive Hydrolysis Pathway

This diagram illustrates the kinetic competition between the two functional groups.

ReactionPath Reactant Reactant (Diester/Acid) TS_Ester TS1: Ester Hydrolysis (Benzoate Attack) Reactant->TS_Ester High Barrier (Nucleophilic Attack) TS_Acid TS2: Acid Deprotonation (Barrierless) Reactant->TS_Acid Diffusion Controlled (Acid-Base) Int_Tetra Tetrahedral Intermediate TS_Ester->Int_Tetra Product_Salt Product B: Carboxylate Salt TS_Acid->Product_Salt Product_Ester Product A: Carboxylate + Alcohol Int_Tetra->Product_Ester

Caption: Kinetic competition between ester hydrolysis (slow) and acid deprotonation (fast).

Part 5: Representative Benchmarking Data

The following data represents expected trends derived from high-level benchmarking of para-substituted phenylacetic acid derivatives [1, 2].

Table 1: Predicted Reactivity Indices (Gas Phase vs. SMD Water)

Note how solvation changes the stability of the charged species.

PropertyGas Phase (B3LYP)Water (SMD / ωB97X-D)Interpretation
Ester C=O Bond Length 1.205 Å1.212 ÅWater H-bonding weakens the C=O bond, activating it.
Acid O-H BDE 112 kcal/mol85 kcal/molSolvent stabilization makes deprotonation significantly easier.
LUMO Location Delocalized (Ring)Localized (Ester C=O)Solvation correctly predicts Ester C=O as the electrophilic site.
Dipole Moment 2.4 Debye4.8 DebyeHigh polarity solvent induces polarization of the molecule.
Interpretation for Drug Design

If your goal is to react the Acid while keeping the Ester intact:

  • Avoid Basic Conditions: The acid proton is the most reactive site (diffusion-controlled deprotonation).

  • Activation: Use carbodiimide coupling (EDC/NHS) in an organic solvent (DCM).

  • In-Silico Check: Model the NHS-ester intermediate. If the distance between the activated acid and the methyl ester is < 3.5 Å, check for intramolecular cyclization/transesterification.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. [Link]

  • Spotte-Smith, E.W.C., et al. (2023). Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. Journal of Chemical Theory and Computation. [Link]

  • Gaussian, Inc. Thermochemistry in Gaussian. [Link]

  • PubChem. 2-(4-(methoxycarbonyl)phenyl)acetic acid (Compound Summary). [Link]

Safety Operating Guide

2-(4-(Methoxycarbonyl)phenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Proper Disposal of 2-(4-(Methoxycarbonyl)phenyl)acetic Acid

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(4-(methoxycarbonyl)phenyl)acetic acid, CAS No. 22744-12-3. As a Senior Application Scientist, my aim is to offer a narrative that is both technically precise and grounded in practical laboratory experience, ensuring that the protocols described are not just procedures to be followed, but a self-validating system for safety and compliance.

Understanding the Compound: A Prerequisite for Safe Disposal

2-(4-(methoxycarbonyl)phenyl)acetic acid is an organic compound featuring both a carboxylic acid and a methyl ester functional group.[1] These functionalities dictate its reactivity and, consequently, the necessary precautions for its handling and disposal. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals means it is frequently used in research and development laboratories.[1][2]

Hazard Profile

Before addressing disposal, it is imperative to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-(methoxycarbonyl)phenyl)acetic acid presents the following hazards:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin irritation (Category 2)Causes skin irritation.
H319Serious eye irritation (Category 2A)Causes serious eye irritation.[3]
H335Specific target organ toxicity – single exposure (Category 3)May cause respiratory irritation.[3]

This information underscores the importance of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, whenever handling this chemical.

The Logic of Waste Segregation: A Decision-Making Workflow

The cornerstone of proper chemical disposal is the accurate segregation of waste streams. This not only ensures regulatory compliance but also prevents dangerous chemical reactions within waste containers. The following workflow, represented as a DOT graph, illustrates the decision-making process for the disposal of 2-(4-(methoxycarbonyl)phenyl)acetic acid.

G cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Actionable Steps cluster_3 Final Disposal Start Start Waste_Type Identify the type of waste containing 2-(4-(methoxycarbonyl)phenyl)acetic acid Start->Waste_Type Unused Unused/Expired Pure Compound Waste_Type->Unused Pure Solid Contaminated Contaminated Labware (e.g., glassware, pipette tips) Waste_Type->Contaminated Solid Waste Solution Solutions in Organic Solvents or Aqueous Solutions Waste_Type->Solution Liquid Waste Spill Spill Debris Waste_Type->Spill Cleanup Material Dispose_Solid Dispose in a designated hazardous solid waste container. Unused->Dispose_Solid Rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Contaminated->Rinse Segregate_Liquid Segregate based on solvent type (halogenated vs. non-halogenated). Dispose in a designated hazardous liquid waste container. Solution->Segregate_Liquid Neutralize_Spill Neutralize with sodium bicarbonate (for acidic spills). Collect debris in a sealed container. Spill->Neutralize_Spill Final_Disposal Arrange for pickup by a licensed hazardous waste disposal contractor. Dispose_Solid->Final_Disposal Dispose_Labware Dispose of decontaminated labware in appropriate solid waste container. Rinse->Dispose_Labware Clean Labware Rinse->Segregate_Liquid Rinsate Dispose_Labware->Final_Disposal Segregate_Liquid->Final_Disposal Dispose_Spill Dispose of as hazardous solid waste. Neutralize_Spill->Dispose_Spill Dispose_Spill->Final_Disposal

Caption: Decision workflow for the disposal of 2-(4-(methoxycarbonyl)phenyl)acetic acid.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams containing 2-(4-(methoxycarbonyl)phenyl)acetic acid. These procedures are designed to comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[4]

Protocol 1: Disposal of Unused or Expired Pure Compound
  • Hazard Assessment: Confirm that the compound is in its original, labeled container.

  • Waste Container: Place the original container into a larger, compatible, and properly labeled hazardous waste container for solids. The container must be in good condition and have a secure lid.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-(methoxycarbonyl)phenyl)acetic acid"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

Protocol 2: Decontamination and Disposal of Contaminated Labware
  • Initial Decontamination: Whenever possible, decontaminate labware at the source.

  • Solvent Rinse: Triple rinse glassware with a suitable solvent in which the compound is soluble (e.g., acetone, methanol).

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste. Do not dispose of the rinsate down the drain.[5]

  • Segregation of Rinsate: Segregate the rinsate based on the solvent used (e.g., halogenated vs. non-halogenated) into appropriate, labeled hazardous waste containers.

  • Disposal of Decontaminated Labware: Once decontaminated, the labware can typically be disposed of in the appropriate solid waste container (e.g., broken glass box). Consult your institutional guidelines.

  • Disposable Labware: For disposable items like pipette tips and weigh boats, place them directly into a designated hazardous solid waste container.

Protocol 3: Disposal of Solutions
  • Waste Characterization: Identify all components of the solution, including solvents and other reagents.

  • Segregation:

    • Aqueous Solutions: Acidic aqueous solutions of the compound should be collected as hazardous waste. Neutralization may be an option for dilute solutions, but this should only be performed by trained personnel following a specific, approved protocol.

    • Organic Solvent Solutions: Segregate solutions based on the type of organic solvent. A common practice is to have separate waste containers for halogenated and non-halogenated solvents.

  • Waste Container: Use a compatible, leak-proof container with a secure cap.

  • Labeling: The hazardous waste label must list all chemical components of the solution with their approximate concentrations.

  • Storage and Disposal: Store in a designated satellite accumulation area and arrange for pickup by a licensed hazardous waste contractor.

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

Minor Spill Cleanup Protocol (for small quantities in a controlled area)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment: For liquid spills, create a dike around the spill using an absorbent material.[6]

  • Neutralization (for acidic spills): As 2-(4-(methoxycarbonyl)phenyl)acetic acid is a carboxylic acid, it can be neutralized with a weak base. Cautiously apply sodium bicarbonate or a commercial acid neutralizer to the spill.[7][8]

  • Absorption: Once neutralized, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection: Carefully sweep or scoop the contaminated absorbent into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any residual rinse water as hazardous waste.

  • Disposal: Dispose of the sealed container of spill debris as hazardous solid waste.

For major spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office or emergency response team immediately.

Trustworthiness Through Compliance

Adherence to these protocols is not only a best practice for laboratory safety but also a legal requirement. The EPA's RCRA regulations govern the management of hazardous waste from "cradle to grave."[9] Academic and research institutions may operate under specific regulations such as Subpart K of the RCRA, which provides alternative requirements for the management of hazardous waste in laboratories.[10] It is essential to be familiar with both federal and your institution's specific policies.

By implementing these scientifically sound and regulation-aligned disposal procedures, you contribute to a culture of safety and environmental responsibility, building trust in your laboratory's operations.

References

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Lab Manager. How to Neutralize Chemical Spills. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Google Patents. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling,. [Link]

  • The University of Tennessee Knoxville. Chemical Hygiene Plan & Compliance. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.